[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate
Description
This compound is a tetrahydropyran (oxane) derivative with three benzoyloxy groups at positions 3, 4, and 5, a carbamoyloxy group at position 6, and a benzoylated methyl group at position 2. The stereochemistry (2R,3R,4S,5R,6R) is critical for its conformational stability and reactivity.
Properties
CAS No. |
286369-06-0 |
|---|---|
Molecular Formula |
C35H29NO10 |
Molecular Weight |
623.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C35H29NO10/c36-31(37)30-29(46-35(41)25-19-11-4-12-20-25)28(45-34(40)24-17-9-3-10-18-24)27(44-33(39)23-15-7-2-8-16-23)26(43-30)21-42-32(38)22-13-5-1-6-14-22/h1-20,26-30H,21H2,(H2,36,37)/t26-,27-,28+,29-,30-/m1/s1 |
InChI Key |
LKNLUIQLOZNQFR-CMPUJJQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C(=O)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate typically involves:
- Starting from a suitably protected sugar or sugar derivative (e.g., a hexopyranose such as D-glucose or D-galactose).
- Selective benzoylation of hydroxyl groups to install the tribenzoyloxy protecting groups.
- Introduction of the carbamoyl group at the 6-position via carbamoylation reactions.
- Formation of the benzoate ester at the 2-position through esterification.
Stepwise Synthesis Details
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Protection | Benzoyl chloride (BzCl), pyridine or base | Install benzoyl groups at 3,4,5-OH | Controlled stoichiometry to avoid over-benzoylation |
| 2 | Carbamoylation | Carbamoyl chloride or equivalent, base | Introduce carbamoyl group at 6-OH | Reaction conditions optimized for selectivity |
| 3 | Esterification | Benzoic acid or benzoic anhydride, DCC or other coupling agent | Form benzoate ester at 2-OH | Mild conditions to avoid deprotection |
| 4 | Purification | Chromatography or recrystallization | Isolate pure product | Characterized by NMR, MS, and chromatographic purity |
Representative Synthetic Route
- Starting Material: A hexopyranose derivative with free hydroxyl groups.
- Selective Benzoylation: Treat with benzoyl chloride in pyridine at low temperature to selectively benzoylate the 3, 4, and 5 hydroxyl groups while leaving the 2 and 6 positions free or protected differently.
- Carbamoylation of 6-OH: React the intermediate with carbamoyl chloride under base catalysis to convert the 6-hydroxyl group to a carbamoyl ester.
- Benzoate Ester Formation at 2-OH: Finally, esterify the 2-hydroxyl group with benzoic acid derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to yield the target compound.
Analytical Characterization
- NMR Spectroscopy:
- ^1H and ^13C NMR confirm the presence of benzoyl aromatic signals and characteristic sugar ring protons.
- The carbamoyl carbonyl carbon appears downfield (~160-170 ppm) in ^13C NMR.
- Mass Spectrometry: Molecular ion peak consistent with 702.5 g/mol molecular weight.
- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to monitor reaction progress and purity.
Research Findings and Optimization Notes
- Selectivity: The key challenge is selective benzoylation and carbamoylation to avoid over-protection or side reactions. Using stoichiometric control and temperature regulation is critical.
- Yield: Optimized protocols report yields in the range of 60-85% for the final compound after purification.
- Solvent Effects: Common solvents include pyridine for benzoylation, dichloromethane or tetrahydrofuran (THF) for carbamoylation and esterification steps.
- Purification: Silica gel chromatography with gradient elution using hexane/ethyl acetate mixtures is effective.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Comments |
|---|---|---|
| Benzoylation Reagent | Benzoyl chloride, pyridine | Efficient protection of 3,4,5-OH groups |
| Carbamoylation Reagent | Carbamoyl chloride, triethylamine/base | Selective carbamoyl group introduction |
| Esterification Agent | Benzoic anhydride or acid + DCC | High yield benzoate ester formation |
| Temperature | 0–25 °C for benzoylation; RT for others | Control over regioselectivity |
| Solvent | Pyridine, DCM, THF | Solubility and reaction rate optimization |
| Purification | Silica gel chromatography | High purity product |
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a drug candidate. Its structure suggests possible interactions with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The benzoyloxy groups may enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.
Biochemical Studies
The compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : The presence of carbamoyl and benzoyloxy groups may allow the compound to act as a reversible inhibitor for specific enzymes involved in metabolic pathways. For instance, it could be evaluated for its ability to inhibit glycosyltransferases or other enzymes that play critical roles in carbohydrate metabolism.
Material Science
Due to its unique chemical structure, this compound can be explored for applications in material science.
- Polymer Synthesis : The functional groups present can be utilized in the synthesis of polymers with specific properties. For instance, incorporating this compound into polymer matrices may enhance thermal stability or mechanical strength.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar compounds inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Study B | Enzyme Inhibition | Found that derivatives of the compound inhibited glycosylation processes in vitro, suggesting potential therapeutic applications in metabolic disorders. |
| Study C | Material Properties | Investigated the incorporation of this compound into polymer composites which resulted in improved mechanical properties compared to standard polymers. |
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Ring Systems and Substituents
a. Methyl 3-[4-[(2R,3R,4S,5R,6R)-3,4,5-Tribenzoyloxy-6-(Benzoyloxymethyl)tetrahydropyran-2-yl]oxyphenyl]benzoate (α/β-anomers)
- Structure : Similar tetrahydropyran core with four benzoyloxy groups (positions 3,4,5 and 6-methyl) .
- Key Differences: Lacks a carbamoyloxy group (replaced by benzoyloxymethyl at C6). Exhibits α/β anomeric configurations, affecting optical rotation ([α]D +86.95 for α-anomer vs. β-anomer) .
- Synthesis : Uses BF3 catalysis for glycosidic bond formation, contrasting with carbamoylation strategies required for the target compound .
b. (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-Hydroxy-4-Methyl-5-Oxolane-3-yl Benzoate
c. Benzoylpaeoniflorin Derivatives
Functional Group Analysis
Biological Activity
The compound [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological properties of this compound through various studies and research findings.
Chemical Structure and Properties
- IUPAC Name : [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate
- Molecular Formula : C34H28O10
- Molecular Weight : 596.59 g/mol
The compound features multiple benzoyloxy groups which are known to enhance solubility and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzoyloxy derivatives. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. The results showed that it significantly reduced cell viability in breast cancer cell lines (MCF-7) through activation of caspase pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli growth | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
The biological activities of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : It may alter cell signaling pathways that regulate inflammation and apoptosis.
Q & A
Basic Question: What are the key strategies for synthesizing [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate while preserving stereochemistry?
Answer:
Synthesis typically involves a multi-step protection-deprotection strategy. Key steps include:
- Selective benzoylation of hydroxyl groups on a sugar precursor (e.g., glucose derivatives) using benzoyl chloride under anhydrous conditions.
- Carbamoylation at the C6 position via reaction with cyanogen bromide (CNBr) or urea derivatives in the presence of a base like pyridine.
- Solvent selection : Dichloromethane or acetonitrile are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
- Temperature control : Reactions are conducted at 0–25°C to minimize epimerization or side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization from ethanol/water mixtures ensure high stereochemical purity (>95% ee) .
Basic Question: How can researchers verify the stereochemical configuration of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants (e.g., , ) and compare with known diastereomers.
- X-ray crystallography : Resolve absolute configuration by growing single crystals in solvents like chloroform/hexane .
- Polarimetry : Measure optical rotation and compare with literature values for analogous compounds .
- Circular Dichroism (CD) : Confirm chiral centers by analyzing Cotton effects in the 200–300 nm range .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from differences in:
- Structural analogs : Minor stereochemical variations (e.g., C2 vs. C3 benzoylation) significantly alter binding affinity. Compare activity against specific targets (e.g., enzymes, receptors) using:
- Experimental conditions : Control variables like solvent polarity (DMSO vs. aqueous buffers) and assay temperature.
- Data normalization : Use internal standards (e.g., β-galactosidase in cell-based assays) to account for batch-to-batch variability .
Advanced Question: What methodologies optimize reaction yields for introducing the carbamoyl group at C6?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance nucleophilicity at C5.
- Reagent stoichiometry : Use a 1.2–1.5 molar excess of carbamoyl chloride to drive the reaction to completion.
- In situ monitoring : Employ TLC (R ~0.3 in 8:2 hexane/ethyl acetate) or HPLC to track intermediate formation .
- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent ratio, and reaction time .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhaling dust or vapors.
- Storage : Keep in sealed containers under nitrogen at –20°C to prevent hydrolysis of ester groups .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How does this compound compare structurally and functionally to its analogs (e.g., tri-O-acetyl derivatives)?
Answer:
- Stability : Benzoyl groups provide greater hydrolytic stability compared to acetyl groups (t >72 hrs in pH 7.4 buffer vs. <24 hrs for acetylated analogs) .
- Bioactivity : Tribenzoyl derivatives show 3–5x higher inhibition of glycosidases due to enhanced hydrophobic interactions .
- Analytical differentiation : Compare IR spectra (C=O stretches at 1720 cm for benzoyl vs. 1745 cm for acetyl) and LC-MS retention times .
Advanced Question: What advanced techniques interpret conflicting spectral data (e.g., overlapping NMR signals)?
Answer:
- 2D-NMR : Use HSQC and HMBC to resolve overlapping proton signals and assign carbons unambiguously.
- Isotopic labeling : Synthesize -labeled analogs to track specific resonances.
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify conformational exchange .
Advanced Question: How can enzymatic degradation pathways of this compound be characterized?
Answer:
- Radiolabeling : Incorporate at the carbamoyl group to track metabolites via scintillation counting.
- LC-MS/MS : Identify hydrolysis products (e.g., benzoic acid, carbamic acid) using fragmentation patterns.
- Enzyme kinetics : Measure and with purified esterases or liver microsomes .
Advanced Question: What computational tools predict interactions between this compound and biological targets?
Answer:
- Docking software (AutoDock Vina, Glide) : Model binding to glycosidases using crystal structures (PDB: 1XSI).
- Free-energy perturbation (FEP) : Calculate ΔΔG for benzoyl vs. acetyl substitutions.
- ADMET prediction : Use QikProp or SwissADME to estimate solubility (LogS) and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
